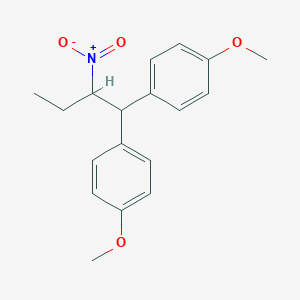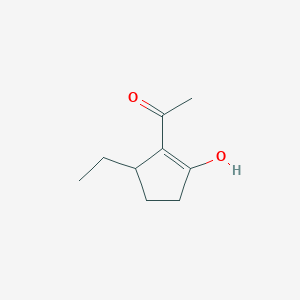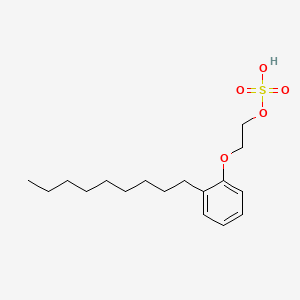
6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester is a synthetic organic compound with the molecular formula C12H9F2NO3S. It is characterized by the presence of fluorine atoms at the 6th and 7th positions, a hydroxyl group at the 4th position, a mercapto group at the 2nd position, and an ethyl ester group at the 3rd position of the quinoline ring. This compound is primarily used in research and experimental applications .
Preparation Methods
The synthesis of 6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of fluorine atoms at the 6th and 7th positions using fluorinating agents.
Hydroxylation: Introduction of a hydroxyl group at the 4th position.
Mercapto Group Addition: Introduction of a mercapto group at the 2nd position.
Esterification: Formation of the ethyl ester group at the 3rd position through esterification reactions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the quinoline ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of fluorine atoms enhances its binding affinity to certain targets, while the hydroxyl and mercapto groups contribute to its reactivity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives, such as:
4-Hydroxyquinoline: Lacks the fluorine and mercapto groups, resulting in different chemical properties.
6,7-Difluoroquinoline: Lacks the hydroxyl and mercapto groups, affecting its reactivity.
2-Mercaptoquinoline: Lacks the fluorine and hydroxyl groups, influencing its biological activity.
The unique combination of functional groups in this compound makes it distinct and valuable for specific research applications.
Properties
Molecular Formula |
C12H9F2NO3S |
|---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
ethyl 6,7-difluoro-4-hydroxy-2-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9F2NO3S/c1-2-18-12(17)9-10(16)5-3-6(13)7(14)4-8(5)15-11(9)19/h3-4H,2H2,1H3,(H2,15,16,19) |
InChI Key |
KASDVUHOUFJQJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2NC1=S)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


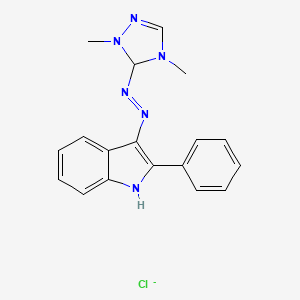
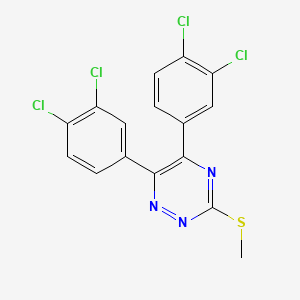
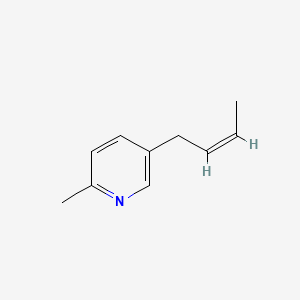

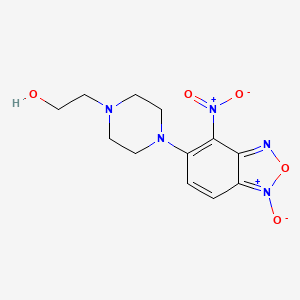
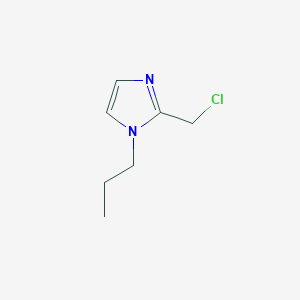

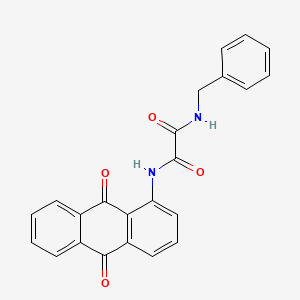
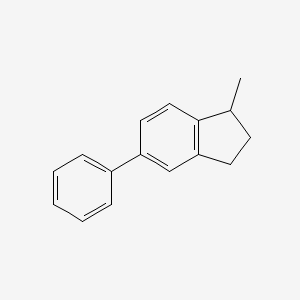
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)
![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
